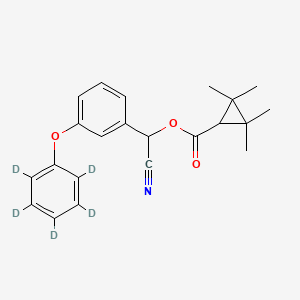

Fenpropathrin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C22H23NO3 |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H23NO3/c1-21(2)19(22(21,3)4)20(24)26-18(14-23)15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-13,18-19H,1-4H3/i5D,6D,7D,10D,11D |

InChI Key |

XQUXKZZNEFRCAW-HCNOYMLYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)(C)C)[2H])[2H] |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Fenpropathrin-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fenpropathrin-d5, a deuterated analog of the pyrethroid insecticide Fenpropathrin. This document details its chemical properties, structure, and its critical role as an internal standard in the quantitative analysis of Fenpropathrin residues. Detailed experimental protocols for its application in analytical methodologies are also provided.

Introduction to this compound

This compound is a stable isotope-labeled version of Fenpropathrin, a widely used synthetic pyrethroid insecticide and acaricide effective against a broad spectrum of pests in agriculture.[1][2] The key difference between Fenpropathrin and this compound is the substitution of five hydrogen atoms with five deuterium atoms on the phenoxy phenyl ring. This isotopic labeling makes this compound an ideal internal standard for analytical methods, particularly those employing mass spectrometry, as it is chemically identical to Fenpropathrin but has a distinct molecular weight.[3] This allows for accurate quantification of Fenpropathrin in complex matrices by correcting for variations in sample preparation and instrument response.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopropane carboxylic acid esterified with a cyanohydrin containing a deuterated phenoxy phenyl group. The five deuterium atoms are specifically located on the terminal phenyl ring of the phenoxy group.

Chemical Structure of this compound:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (RS)-α-Cyano-3-(phenoxy-d5)benzyl 2,2,3,3-tetramethylcyclopropanecarboxylate | N/A |

| Molecular Formula | C₂₂H₁₈D₅NO₃ | [4][5] |

| Molecular Weight | 354.45 g/mol | |

| CAS Number | Not explicitly found for the d5 isotopologue in the provided results. The CAS for unlabeled Fenpropathrin is 39515-41-8. | |

| Appearance | Solid (typical for analytical standards) | |

| Purity | ≥98% (typical for analytical standards) | |

| Storage | -20°C is recommended for long-term stability. |

Application as an Internal Standard

The primary application of this compound is as an internal standard in the quantitative analysis of Fenpropathrin residues in various matrices, such as environmental samples (water, soil) and agricultural products. Its use is crucial for achieving high accuracy and precision in analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The principle of using a stable isotope-labeled internal standard is based on its similar chemical and physical behavior to the analyte of interest during sample extraction, cleanup, and chromatographic separation. Because this compound and Fenpropathrin co-elute, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. In mass spectrometry, the two compounds are distinguished by their different molecular weights. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, compensating for matrix effects and variations in instrument performance.

Experimental Protocols

The following section outlines a detailed experimental protocol for the quantitative analysis of Fenpropathrin in a given matrix using this compound as an internal standard. This protocol is a composite based on established methods for pesticide residue analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, coupled with LC-MS/MS.

Preparation of Standard Solutions

4.1.1. Stock Solutions (100 µg/mL)

-

Fenpropathrin Stock Solution: Accurately weigh approximately 10 mg of analytical grade Fenpropathrin standard into a 100 mL volumetric flask. Dissolve and bring to volume with a suitable solvent such as acetonitrile or methanol.

-

This compound Internal Standard (IS) Stock Solution: Accurately weigh approximately 1 mg of this compound into a 10 mL volumetric flask. Dissolve and bring to volume with the same solvent used for the Fenpropathrin stock solution.

4.1.2. Intermediate and Working Standard Solutions

-

Intermediate Fenpropathrin Solution (10 µg/mL): Dilute 10 mL of the 100 µg/mL Fenpropathrin stock solution to 100 mL with the solvent.

-

Intermediate this compound IS Solution (1 µg/mL): Dilute 1 mL of the 100 µg/mL this compound stock solution to 100 mL with the solvent.

-

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the intermediate Fenpropathrin solution. A typical concentration range for Fenpropathrin could be 1, 5, 10, 50, 100, and 500 ng/mL. To each calibration standard, add a constant amount of the this compound IS intermediate solution to achieve a final concentration of 50 ng/mL.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable).

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Internal Standard Spiking and Final Preparation:

-

Transfer a portion of the cleaned-up extract (e.g., 1 mL) into an autosampler vial.

-

Add a precise volume of the this compound IS intermediate solution (1 µg/mL) to achieve a final concentration of 50 ng/mL in the vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase: A gradient elution with water and methanol (or acetonitrile), both containing a small amount of an additive like formic acid or ammonium formate to improve ionization, is typically used.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

MRM Transitions for Fenpropathrin: Monitor at least two transitions, one for quantification and one for confirmation (e.g., from the precursor ion [M+H]⁺).

-

MRM Transition for this compound: Monitor a specific transition for the deuterated internal standard.

-

Quantification

Construct a calibration curve by plotting the ratio of the peak area of Fenpropathrin to the peak area of this compound against the concentration of Fenpropathrin in the calibration standards. The concentration of Fenpropathrin in the unknown samples is then determined from this calibration curve using the measured peak area ratio.

Logical Relationships and Workflows

The following diagram illustrates the analytical workflow for the quantification of Fenpropathrin using this compound as an internal standard.

Caption: Analytical workflow for Fenpropathrin quantification.

The diagram below illustrates the relationship between Fenpropathrin and its deuterated analog, this compound, and their role in quantitative analysis.

Caption: Relationship between Fenpropathrin and this compound.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Fenpropathrin residues in a variety of samples. Its use as an internal standard in modern analytical techniques like LC-MS/MS is essential for mitigating matrix effects and ensuring data quality in research, regulatory monitoring, and safety assessments. The detailed protocols provided in this guide offer a robust framework for the implementation of this compound in laboratory workflows.

References

- 1. fssai.gov.in [fssai.gov.in]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. lcms.cz [lcms.cz]

- 4. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Fenpropathrin-d5 from Deuterated Phenol

Abstract: This technical guide provides a comprehensive overview of a proposed synthetic route for Fenpropathrin-d5, an isotopically labeled synthetic pyrethroid insecticide, commencing from deuterated phenol. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical synthesis, and isotopic labeling. It outlines detailed experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visual diagrams of the synthetic pathway and relevant mechanisms to facilitate a deeper understanding of the chemical processes involved. The synthesis is divided into four main stages: the deuteration of phenol, the synthesis of 3-(phenoxy-d5)-benzaldehyde via an Ullmann condensation, the formation of the corresponding cyanohydrin, and the final esterification to yield this compound. Analytical methods for verification of the final product and intermediates are also discussed.

Introduction

Fenpropathrin is a widely used synthetic pyrethroid insecticide and acaricide, effective against a broad spectrum of agricultural and household pests.[1] Its mode of action involves the disruption of voltage-gated sodium channels in the nervous systems of insects, leading to paralysis and death.[1] Isotopically labeled analogues of pesticides, such as this compound, are invaluable tools in environmental fate studies, metabolism research, and quantitative analysis using mass spectrometry-based methods. The incorporation of deuterium atoms provides a distinct mass signature, enabling sensitive and accurate tracking of the molecule.

This guide details a feasible synthetic pathway to this compound, starting from commercially available deuterated phenol. The core of this strategy involves the initial deuteration of the phenolic ring, followed by the construction of the 3-phenoxybenzaldehyde backbone, and subsequent elaboration to the final product.

Proposed Synthetic Pathway

The proposed synthesis of this compound from deuterated phenol is a multi-step process. The overall workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Phenol-d5

The initial step involves the deuteration of phenol to introduce five deuterium atoms onto the aromatic ring. While phenol-d6 is commercially available, this protocol outlines the synthesis of phenol-d5 from phenol using a catalyzed hydrogen-deuterium exchange.

Experimental Protocol: Acid-Catalyzed Deuteration

-

Preparation: In a sealed, pressure-resistant vessel, suspend phenol (1 equivalent) in deuterium oxide (D₂O, 10-20 equivalents).

-

Catalyst Addition: Add a suitable acid catalyst, such as platinum on carbon (Pt/C, 5-10 mol%) or a solid-supported acid like dry Amberlyst-15 resin.[2][3]

-

Reaction: If using Pt/C, replace the atmosphere with hydrogen gas and heat the mixture to 160°C for approximately 24 hours.[4] For Amberlyst-15, heat the mixture to 110°C for 24 hours.

-

Work-up: After cooling, filter off the catalyst. Extract the deuterated phenol from the D₂O with a suitable organic solvent (e.g., diethyl ether).

-

Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield phenol-d5.

| Reagent/Parameter | Value/Condition |

| Starting Material | Phenol |

| Deuterating Agent | Deuterium Oxide (D₂O) |

| Catalyst | Platinum on Carbon (Pt/C) or Amberlyst-15 |

| Temperature | 110-160°C |

| Reaction Time | 24 hours |

| Estimated Yield | >95% |

Table 1: Summary of reaction conditions for the synthesis of Phenol-d5.

Stage 2: Synthesis of 3-(Phenoxy-d5)-benzaldehyde

This stage involves the coupling of phenol-d5 with 3-bromobenzaldehyde via an Ullmann condensation to form the deuterated diaryl ether intermediate.

Caption: Key components of the Ullmann condensation reaction.

Experimental Protocol: Ullmann Condensation

-

Preparation: In a dry, inert atmosphere flask, combine phenol-d5 (1 equivalent), 3-bromobenzaldehyde (1.1 equivalents), copper(I) iodide (CuI, 10-20 mol%), a ligand such as picolinic acid (if necessary), and a base like potassium carbonate (K₂CO₃, 2 equivalents).

-

Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction: Heat the mixture to 100-130°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain 3-(phenoxy-d5)-benzaldehyde.

| Reagent/Parameter | Value/Condition |

| Phenol-d5 | 1 equivalent |

| 3-Bromobenzaldehyde | 1.1 equivalents |

| Catalyst | Copper(I) Iodide (CuI) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | DMF or DMSO |

| Temperature | 100-130°C |

| Reaction Time | 12-24 hours |

| Estimated Yield | 70-85% |

Table 2: Summary of reaction conditions for the synthesis of 3-(Phenoxy-d5)-benzaldehyde.

Stage 3: Synthesis of Cyano(3-(phenoxy-d5)phenyl)methanol

The aldehyde intermediate is then converted to a cyanohydrin.

Experimental Protocol: Cyanohydrin Formation

-

Preparation: Dissolve 3-(phenoxy-d5)-benzaldehyde (1 equivalent) in a suitable organic solvent such as methyl tert-butyl ether (MTBE).

-

Cyanide Addition: In a separate vessel, prepare a solution of sodium cyanide (NaCN, 1.1 equivalents) in water.

-

Reaction: Cool the aldehyde solution to 0-5°C and slowly add the aqueous NaCN solution while maintaining the temperature. Acidify the mixture to a pH of 4-5 with a dilute acid (e.g., citric acid or HCl) to generate HCN in situ. Stir vigorously for 2-4 hours.

-

Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield crude cyano(3-(phenoxy-d5)phenyl)methanol, which is often used in the next step without further purification due to its instability.

| Reagent/Parameter | Value/Condition |

| 3-(Phenoxy-d5)-benzaldehyde | 1 equivalent |

| Cyanide Source | Sodium Cyanide (NaCN) |

| Solvent | MTBE/Water |

| Temperature | 0-5°C |

| pH | 4-5 |

| Reaction Time | 2-4 hours |

| Estimated Yield | >90% (crude) |

Table 3: Summary of reaction conditions for cyanohydrin formation.

Stage 4: Synthesis of this compound

The final step is the esterification of the deuterated cyanohydrin with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride.

Experimental Protocol: Esterification

-

Preparation of Acid Chloride: 2,2,3,3-tetramethylcyclopropanecarboxylic acid can be synthesized from glycine. The acid is then converted to the acid chloride by reacting with thionyl chloride or oxalyl chloride.

-

Esterification: Dissolve the crude cyano(3-(phenoxy-d5)phenyl)methanol (1 equivalent) in an anhydrous solvent like toluene or dichloromethane.

-

Reagent Addition: Add 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (1.1 equivalents) and a base such as pyridine or triethylamine (1.2 equivalents) to the solution at 0-5°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Work-up: Quench the reaction with dilute hydrochloric acid and separate the organic layer. Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude this compound by column chromatography or crystallization to yield the final product.

| Reagent/Parameter | Value/Condition |

| Cyano(3-(phenoxy-d5)phenyl)methanol | 1 equivalent |

| 2,2,3,3-Tetramethylcyclopropanecarbonyl chloride | 1.1 equivalents |

| Base | Pyridine or Triethylamine |

| Solvent | Toluene or Dichloromethane |

| Temperature | 0°C to room temperature |

| Reaction Time | 3-5 hours |

| Estimated Yield | 80-90% |

Table 4: Summary of reaction conditions for the final esterification.

Analytical Characterization

The successful synthesis and isotopic labeling of this compound and its intermediates must be confirmed using appropriate analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of deuterium incorporation. | Disappearance or significant reduction in the intensity of signals corresponding to the aromatic protons of the phenoxy group. |

| ²H NMR | Direct detection and quantification of deuterium. | Presence of signals in the aromatic region confirming the location of deuterium atoms. |

| Mass Spectrometry (MS) | Determination of molecular weight and isotopic enrichment. | A molecular ion peak corresponding to the mass of this compound (approximately 5 mass units higher than the unlabeled compound). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating the purity of the final product. |

Table 5: Analytical methods for the characterization of this compound.

Mechanism of Action

Fenpropathrin, like other pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nerve cell membranes of insects.

Caption: Simplified signaling pathway of Fenpropathrin's neurotoxic action.

By binding to the sodium channels, Fenpropathrin modifies their gating kinetics, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in membrane depolarization and repetitive neuronal firing, which ultimately causes paralysis and death of the insect.

Conclusion

The synthesis of this compound from deuterated phenol is a feasible, albeit multi-step, process that leverages established organic reactions. The key steps include a catalyzed hydrogen-deuterium exchange, an Ullmann condensation for the formation of the diaryl ether linkage, cyanohydrin formation, and a final esterification. Careful execution of each step and rigorous analytical characterization are crucial for obtaining the desired isotopically labeled product with high purity and isotopic enrichment. The availability of this compound will undoubtedly aid in advanced research concerning its environmental impact, metabolic fate, and for use as an internal standard in analytical methodologies.

References

Physical and chemical properties of Fenpropathrin-d5

An In-depth Technical Guide to the Physical and Chemical Properties of Fenpropathrin-d5

Abstract

This compound is the deuterium-labeled form of Fenpropathrin, a synthetic pyrethroid insecticide and acaricide.[1][2] As a stable isotope-labeled internal standard, it is a critical tool for researchers in analytical chemistry, environmental science, and toxicology for the accurate quantification of Fenpropathrin in various matrices. Deuteration can also influence the pharmacokinetic and metabolic profiles of molecules, making such labeled compounds valuable in drug development and metabolic studies.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of key workflows relevant to its synthesis and detection.

Physical and Chemical Properties

This compound is structurally identical to Fenpropathrin, with the exception of five hydrogen atoms being replaced by deuterium. This isotopic substitution results in a higher molecular weight but does not significantly alter its chemical reactivity. It is classified as a Type II pyrethroid, characterized by an α-cyano group, which contributes to its potent neurotoxicity in target organisms by interfering with voltage-gated sodium channels.[2][3]

The technical grade of its unlabeled counterpart, Fenpropathrin, is described as a yellow to brown solid or liquid with a faint characteristic odor. The pure product of Fenpropathrin is a white crystal. This compound is typically supplied as a solid, ranging from white to off-white in color.

Data Summary

The quantitative physical and chemical data for this compound and its unlabeled analogue are summarized in the table below for easy comparison.

| Property | Value (this compound) | Value (Fenpropathrin, Unlabeled) |

| Molecular Formula | C₂₂H₁₈D₅NO₃ | C₂₂H₂₃NO₃ |

| Molecular Weight | 354.45 g/mol | 349.42 g/mol |

| CAS Number | 39515-41-8 (Unlabeled) | 39515-41-8 |

| Appearance | White to off-white solid | Yellow to brown solid or liquid (Technical); Pale yellow oil; White crystal (Pure) |

| Melting Range | Data not available | 45-50°C (Technical) |

| Water Solubility | Data not available | 36.3 µg/L at 25.1°C |

| Organic Solvent Solubility | Soluble in DMSO, PEG300, Corn oil | Acetone, Acetonitrile, Cyclohexanone, Ethyl acetate, Xylene (>500 g/L at 23°C); Methanol (216 g/L at 23°C) |

| Vapor Pressure | Data not available | 2.15 x 10⁻⁶ Pa |

| Log P (Octanol/Water) | Data not available | 6.0 ± 0.20 |

| Stability | Store at -20°C or -80°C; Stable under recommended storage conditions | Unstable in alkaline media; Hydrolytic half-life at pH 9 is 17.1 days, versus >200 days at pH 5 and 7 |

| Purity | >98.00% | ~90% (Technical) |

Experimental Protocols

The quantification of Fenpropathrin and its deuterated standard in environmental and biological samples typically involves extraction, sample cleanup, and instrumental analysis.

General Analytical Workflow Protocol

This protocol outlines a general methodology for the determination of this compound, often used as an internal standard, alongside its unlabeled counterpart in a sample matrix like water, soil, or produce.

1. Sample Preparation and Extraction:

-

Water Samples: Water samples are typically passed through a solid-phase extraction (SPE) cartridge, such as an HLB cartridge, to adsorb the analytes.

-

Soil/Sediment Samples: Analytes are extracted from solid matrices using a solvent mixture, often with mechanical assistance like sonication. A common solvent system is dichloromethane and methanol.

-

Vegetable/Fruit Samples: Samples are homogenized, typically with water and acetone, followed by extraction with a solvent like dichloromethane.

-

Internal Standard Spiking: A known quantity of this compound solution is added to the sample at the beginning of the extraction process to correct for matrix effects and analyte loss during preparation.

2. Sample Cleanup:

-

Crude extracts often contain co-extracted matrix interferences that can affect analytical accuracy.

-

Column Chromatography: Cleanup is commonly performed using silica gel or Florisil columns.

-

Gel Permeation Chromatography (GPC): For samples with high lipid content, GPC is an effective cleanup step.

-

Stacked SPE: For complex matrices, stacked cartridges containing materials like graphitized carbon and alumina can be used to remove interferences.

3. Instrumental Analysis:

-

The cleaned and concentrated extract is analyzed using chromatographic techniques coupled with a detector.

-

Gas Chromatography (GC): GC is frequently used for pyrethroid analysis. It can be coupled with an Electron Capture Detector (GC-ECD), which is highly sensitive to halogenated compounds, or a Mass Spectrometer (GC-MS or GC-MS/MS) for definitive identification and quantification.

-

High-Performance Liquid Chromatography (HPLC): HPLC is also a viable technique, especially for analyzing isomers. It can be paired with fluorescence or MS detectors. For Fenpropathrin analysis, a chiral column (e.g., Chiralcel OJ-H) can be used to separate enantiomers.

Caption: General analytical workflow for the quantification of Fenpropathrin using this compound.

Synthesis Protocol

Fenpropathrin can be synthesized via a one-step reaction, which is adaptable for its deuterated analogue by using the appropriate deuterated precursors. The method involves reacting 2,2,3,3-tetramethylcyclopropanecarbonyl chloride with 3-phenoxybenzaldehyde and sodium cyanide.

1. Preparation of Acyl Chloride:

-

2,2,3,3-tetramethylcyclopropanecarboxylic acid is reacted with thionyl chloride at a temperature of 14-50°C for 3-5 hours.

-

Excess thionyl chloride is removed under vacuum. The resulting 2,2,3,3-tetramethylcyclopropanecarbonyl chloride is dissolved in an organic solvent (e.g., toluene) for immediate use.

2. One-Step Esterification and Cyanation:

-

In a reaction vessel, 3-phenoxybenzaldehyde and sodium cyanide are dissolved in a biphasic system of water and toluene. A phase-transfer catalyst, such as triethylamine, is added.

-

The toluene solution of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride is added dropwise to the mixture at room temperature with stirring.

-

After the reaction is complete, the organic layer is separated, dried with an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield the final product.

-

The crude product can be further purified by recrystallization.

Caption: Diagram of the one-step synthesis method for Fenpropathrin.

Mechanism of Action and Toxicological Relevance

Fenpropathrin acts on the nervous system of insects by modifying the kinetics of voltage-gated sodium channels, leading to paralysis and death. The presence of the α-cyano group classifies it as a more potent Type II pyrethroid. For researchers, this compound is essential for toxicokinetic studies, helping to accurately measure residue levels in organisms and the environment. Studies have shown that Fenpropathrin exposure may induce parkinsonian symptoms and can cause pathological changes in the heart muscles of mice, highlighting its relevance in toxicological research. Furthermore, its degradation in soil can be enantioselective and is dependent on pH, an area where chiral analysis is critical.

Conclusion

This compound is an indispensable analytical tool for the accurate quantification of its parent compound in complex matrices. This guide provides key physical and chemical data, offering a foundation for its use in research. The detailed protocols for analysis and synthesis workflows serve as a practical resource for scientists and professionals in analytical chemistry and drug development, facilitating robust and reliable experimental design and execution.

References

Fenpropathrin-d5 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fenpropathrin-d5, a deuterated analog of the synthetic pyrethroid insecticide Fenpropathrin. This isotopically labeled standard is a crucial tool for researchers in analytical chemistry, environmental science, and toxicology, primarily utilized for the accurate quantification of Fenpropathrin in various matrices.

Core Chemical Data

This compound is synthetically derived from Fenpropathrin by replacing five hydrogen atoms with deuterium. This modification results in a molecule with a higher mass, allowing it to be distinguished from its unlabeled counterpart in mass spectrometry-based analytical methods, while maintaining nearly identical chemical and physical properties.

| Parameter | Value | Reference |

| Molecular Formula | C22H18D5NO3 | [1][2][3] |

| Molecular Weight | 354.45 g/mol | [1][2] |

| CAS Number | Not consistently assigned (Parent Compound CAS: 39515-41-8) | |

| Purity | ≥98.0% | |

| Appearance | Pale yellow oil or solid | |

| Storage Temperature | -20°C |

Application in Analytical Methodologies

The primary application of this compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its use is essential for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of Fenpropathrin detection.

General Experimental Protocol for Quantification of Fenpropathrin

The following protocol outlines a generalized workflow for the use of this compound as an internal standard for the quantification of Fenpropathrin in a given sample matrix.

1. Preparation of Standard Solutions:

- Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethyl acetate or acetonitrile) at a certified concentration (e.g., 100 µg/mL).

- From the stock solution, prepare a series of working standard solutions at lower concentrations as required by the specific analytical method.

- Store all standard solutions at the recommended temperature of -20°C in tightly sealed containers to prevent solvent evaporation and degradation.

2. Sample Preparation:

- Accurately weigh or measure the sample matrix to be analyzed.

- Spike the sample with a known amount of the this compound internal standard solution at the beginning of the extraction process.

- Perform the extraction of the analyte (Fenpropathrin) and the internal standard from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).

- The extract may require further clean-up and concentration steps to remove interfering substances and increase the analyte concentration.

3. Instrumental Analysis:

- Analyze the final extract using a calibrated GC-MS or LC-MS system.

- The chromatographic conditions should be optimized to achieve baseline separation of Fenpropathrin from other matrix components.

- The mass spectrometer should be operated in a mode that allows for the selective detection and quantification of both Fenpropathrin and this compound based on their specific mass-to-charge ratios.

4. Data Analysis and Quantification:

- Construct a calibration curve by plotting the ratio of the peak area of Fenpropathrin to the peak area of this compound against the concentration of Fenpropathrin in a series of calibration standards.

- Calculate the concentration of Fenpropathrin in the unknown sample by determining the peak area ratio of the analyte to the internal standard and interpolating this value on the calibration curve.

Workflow for Internal Standard-Based Quantification

The following diagram illustrates the logical workflow for using this compound as an internal standard in a typical quantitative analysis.

Caption: Workflow for Fenpropathrin quantification using a deuterated internal standard.

References

Navigating the Solubility and Stability of Fenpropathrin-d5 in Organic Solvents: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility and stability of analytical standards like Fenpropathrin-d5 is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive overview of the available data on the solubility of this compound in various organic solvents and outlines key considerations and experimental protocols for assessing its stability.

This compound, a deuterium-labeled analog of the synthetic pyrethroid insecticide Fenpropathrin, is primarily utilized as an internal standard in analytical chemistry for the quantification of Fenpropathrin residues. Its physicochemical properties, particularly its behavior in organic solvents, are critical for the preparation of stock solutions, calibration standards, and for ensuring the integrity of analytical results. While specific quantitative data for the deuterated form is limited, the solubility and stability characteristics are expected to be very similar to its non-labeled counterpart, Fenpropathrin.

Solubility of Fenpropathrin in Organic Solvents

The solubility of a compound is a fundamental parameter that dictates its utility in various experimental settings. The following table summarizes the available quantitative solubility data for technical grade Fenpropathrin in a range of common organic solvents. It is important to note that these values are a strong indicator of the solubility of this compound.

| Organic Solvent | Solubility (g/L) at 23°C |

| Acetone | > 500[1] |

| Acetonitrile | > 500[1] |

| Cyclohexanone | > 500[1] |

| Ethyl Acetate | > 500[1] |

| Xylene | > 500[1] |

| Methanol | 216 |

This data indicates that Fenpropathrin exhibits high solubility in a variety of polar aprotic and nonpolar aromatic solvents, while its solubility is somewhat lower in the polar protic solvent, methanol. When preparing solutions of this compound, it is advisable to start with these solvents where high solubility is expected. For practical purposes, this compound is often supplied as a pre-made solution in solvents like ethyl acetate or acetonitrile at concentrations around 100 µg/mL.

Stability of this compound in Organic Solvents

The stability of this compound in solution is crucial for maintaining the accuracy of analytical standards over time. Degradation of the standard can lead to significant errors in quantification.

General Stability Information:

-

pH Sensitivity: Fenpropathrin is known to be unstable in alkaline media. Therefore, it is crucial to avoid basic conditions when preparing and storing solutions.

-

Thermal Stability: The technical material of Fenpropathrin shows no significant breakdown after 20 weeks of storage at 60°C, indicating good thermal stability in the absence of other degrading factors.

-

Long-Term Storage: General guidance for pesticide standards suggests that stock solutions in solvents like toluene and acetone are stable for at least 5 years when stored in a freezer in tightly closed glass containers. For stock solutions of this compound, storage at -20°C is a common recommendation.

Potential Degradation Pathways:

Experimental Protocols

To ensure the accuracy and reliability of experimental results, it is often necessary to experimentally verify the solubility and stability of this compound under specific laboratory conditions.

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent.

References

The Neurotoxic Nexus: An In-Depth Technical Guide to the Mechanism of Action of Fenpropathrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpropathrin, a synthetic pyrethroid insecticide, exerts its potent efficacy through a multi-faceted neurotoxic mechanism. While its primary mode of action involves the targeted disruption of voltage-gated sodium channels (VGSCs), leading to neuronal hyperexcitation, a growing body of evidence reveals a more complex interplay with other critical neuronal targets. This technical guide provides a comprehensive examination of the core mechanisms by which fenpropathrin acts as a neurotoxin. It delves into its primary interaction with VGSCs and explores secondary effects on voltage-gated calcium and chloride channels, GABAa receptors, and the dopaminergic system. This document summarizes key quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved pathways and workflows to facilitate a deeper understanding for research and development professionals.

Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels (VGSCs)

The principal insecticidal and neurotoxic action of fenpropathrin is its ability to bind to and disrupt the normal function of voltage-gated sodium channels.[1][2] These transmembrane proteins are fundamental for the initiation and propagation of action potentials in neurons.[3]

Fenpropathrin binds to the VGSCs, modifying their gating kinetics by significantly slowing both activation and inactivation.[2][4] This action causes the channels to remain open for an extended period, leading to a persistent influx of sodium ions (Na+) into the nerve cell. The consequence of this uncontrolled ion flow is a sustained membrane depolarization, which results in repetitive, uncontrolled firing of nerve impulses—a state of hyperexcitation. This neuronal storm ultimately leads to paralysis and the death of the insect. Research suggests that pyrethroids, including fenpropathrin, exhibit a state-dependent interaction with VGSCs, showing a preferential binding to the open state of the channel.

Secondary and Contributing Mechanisms of Neurotoxicity

While VGSCs are the primary target, fenpropathrin's neurotoxicity is amplified by its interactions with other neuronal ion channels and systems.

Voltage-Gated Calcium Channels (VGCCs)

Fenpropathrin exposure leads to a concentration-dependent increase in intracellular calcium ([Ca²⁺]i) in neurons. This effect is largely considered secondary to the primary action on VGSCs. The prolonged depolarization caused by persistent Na+ influx activates voltage-gated calcium channels, leading to Ca²⁺ entry. This elevated intracellular Ca²⁺ can be cytotoxic, triggering downstream events such as the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal death.

References

- 1. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

Fenpropathrin-d5 material safety data sheet (MSDS) information

This in-depth technical guide provides comprehensive material safety data sheet (MSDS) information for Fenpropathrin-d5, tailored for researchers, scientists, and professionals in drug development. This compound is the deuterated form of Fenpropathrin, a synthetic pyrethroid insecticide.[1][2] While specific safety data for the deuterated compound is limited, the toxicological and safety information for Fenpropathrin is considered largely applicable.

Core Chemical and Physical Properties

This compound is a synthetic pyrethroid, and its non-deuterated form, Fenpropathrin, is used as an insecticide and acaricide.[3] It acts as a non-systemic agent with contact and stomach action.[3] The technical grade product can appear as a yellowish-brown or reddish-brown solid or liquid.[4]

| Property | Value |

| Chemical Formula | C22H18D5NO3 |

| Molecular Weight | 354.45 g/mol |

| Appearance | Yellowish-brown solid or liquid |

| Odor | Faint, characteristic |

| Melting Point | 25-50 °C |

| Boiling Point | 377 °C |

| Density | 1.103 g/cm³ at 20 °C |

| Water Solubility | 0.33 ppm at 25 °C |

| Solubility in Organic Solvents | Readily soluble in common organic solvents |

| Vapor Pressure | 7.3 x 10⁻² Pa at 20 °C |

| Octanol/Water Partition Coefficient (log Kow) | 6 |

Toxicological Data

Fenpropathrin is classified as a hazardous substance. It is toxic if swallowed, very toxic by inhalation, and harmful in contact with skin.

| Metric | Value | Species |

| Oral LD50 | 48.5 mg/kg (female) | Rat |

| 54.0 mg/kg (male) | Rat | |

| 164 mg/kg | Rat | |

| Dermal LD50 | >600 mg/kg | Rat |

| Inhalation LC50 | >96 mg/m³ | Rat |

| Maternal NOEL (No-Observed-Effect Level) | 0.4 mg/kg/day | Rat |

| Developmental NOEL | >10 mg/kg/day | Rat |

| Reproductive NOEL (Pups) | 120 ppm (8.0 mg/kg/day male, 10.1 mg/kg/day female) | Rat |

Hazard Identification and Safety Precautions

Exposure to Fenpropathrin can cause symptoms typical of pyrethroid toxicity, including tremors, muscular incoordination, and weakness. Ingestion may lead to nausea, vomiting, abdominal pain, and diarrhea.

Personal Protective Equipment (PPE) and Handling

A risk assessment should be conducted before handling. The following diagram outlines a general workflow for safe handling.

Experimental Protocol for Safe Handling:

-

Risk Assessment: Evaluate the specific procedures and potential for exposure.

-

Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment:

-

Eye Protection: Wear safety glasses or goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: If ventilation is inadequate or dusts/aerosols are generated, use an approved respirator.

-

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the handling area.

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Emergency Procedures

In case of exposure, follow these first aid measures.

Experimental Protocol for Emergency Response:

-

Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Eye Contact: Rinse eyes with plenty of water for several minutes, removing contact lenses if present.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Fire and Explosion Hazards

Fenpropathrin is not highly flammable, but fine dust may form explosive mixtures with air.

-

Flash Point: 205 °C

-

Suitable Extinguishing Media: Carbon dioxide, dry chemical, foam, or water fog.

-

Fire Fighting Procedures: Wear full protective clothing and self-contained breathing apparatus.

Environmental Hazards

Fenpropathrin is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. It is also highly toxic to bees. Prevent spillage from entering drains or watercourses.

References

Commercial Suppliers and Technical Guide for Fenpropathrin-d5 Analytical Standard

For researchers, scientists, and professionals in drug development and analytical testing, the availability of high-purity, reliable analytical standards is paramount. This technical guide provides an in-depth overview of commercial suppliers of Fenpropathrin-d5, a deuterated internal standard crucial for the accurate quantification of the pyrethroid insecticide Fenpropathrin.

Introduction to this compound

Fenpropathrin is a synthetic pyrethroid insecticide used to control a wide range of pests on various crops. To ensure food safety and environmental protection, regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in agricultural commodities. Accurate and precise measurement of Fenpropathrin residues is therefore essential. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), is the gold standard for quantitative analysis. The deuterated analog mimics the chemical behavior of the native analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thus leading to highly accurate and reliable results.

Commercial Suppliers of this compound

Several reputable chemical suppliers offer this compound analytical standards. The following table summarizes the key quantitative data for the products available from prominent vendors. Researchers are advised to visit the suppliers' websites for the most current information and to request a certificate of analysis (CoA) for detailed lot-specific data.

| Supplier | Catalog Number | Purity | Available Quantities | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChem Express | HY-123178S | ≥98.0% | 1 mg, 5 mg, 10 mg | C₂₂H₁₈D₅NO₃ | 354.45 |

| Santa Cruz Biotechnology | sc-214408 | Information available upon request | Information available upon request | C₂₂H₁₈D₅NO₃ | 354.45 |

| LGC Standards | TRC-F242402-10MG | Information available upon request | 10 mg | C₂₂H₁₈D₅NO₃ | 354.45 |

| HPC Standards | 676151 | Information available upon request | 5 mg | C₂₂H₁₈D₅NO₃ | 354.45 |

| GlpBio | GC63747 | >98% | 1 mg, 5 mg, 10 mg | C₂₂H₁₈D₅NO₃ | 354.45 |

| Toronto Research Chemicals | F242402 | Information available upon request | 1 mg, 5 mg, 10mg | C₂₂H₁₈D₅NO₃ | 354.45 |

| Clearsynth | CS-T-93973 | Information available upon request | Information available upon request | C₂₂H₁₈D₅NO₃ | 354.45 |

Experimental Protocols

The following section outlines a typical experimental protocol for the quantitative analysis of Fenpropathrin in a food matrix using this compound as an internal standard, based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS.

Reagents and Materials

-

Fenpropathrin analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Disodium citrate sesquihydrate

-

Trisodium citrate dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for pigmented matrices)

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes

-

Syringe filters (0.22 µm)

Sample Preparation (QuEChERS Extraction)

-

Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable) to a uniform consistency.

-

Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample. The final concentration should be appropriate for the expected analyte concentration range.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

-

Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing the appropriate sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high pigment content, a sorbent containing GCB may be necessary.

-

Vortexing: Cap the d-SPE tube and vortex for 30 seconds.

-

Centrifugation: Centrifuge at high speed for 2 minutes.

-

Final Extract: The resulting supernatant is the final extract. Transfer an aliquot into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for pyrethroids.

-

Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both Fenpropathrin and this compound to ensure accurate identification and quantification.

Quantification

Prepare a calibration curve by plotting the ratio of the peak area of the Fenpropathrin analyte to the peak area of the this compound internal standard against the concentration of the analyte. The concentration of Fenpropathrin in the sample can then be determined from this calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Fenpropathrin using an internal standard.

Principle of Isotope Dilution Mass Spectrometry

This diagram illustrates the logical relationship in isotope dilution mass spectrometry, the underlying principle for using this compound as an internal standard.

An In-depth Technical Guide to the Crystal Structure and Stereoisomers of Fenpropathrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpropathrin, a synthetic pyrethroid insecticide, is a chiral molecule with significant applications in agriculture. An understanding of its three-dimensional structure and the properties of its stereoisomers is crucial for comprehending its biological activity, environmental fate, and for the development of more effective and safer agrochemicals. This technical guide provides a comprehensive overview of the crystal structure of fenpropathrin as determined by X-ray crystallography and delves into the characteristics and separation of its stereoisomers. Detailed experimental protocols for these analyses are provided, along with quantitative data presented in a clear, tabular format. Visual diagrams generated using the DOT language illustrate key concepts and experimental workflows.

Crystal Structure of Fenpropathrin

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties. The crystal structure of fenpropathrin, (RS)-α-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate, has been elucidated by single-crystal X-ray diffraction, providing valuable insights into its molecular conformation and intermolecular interactions.

Crystallographic Data

The crystallographic data for fenpropathrin are summarized in the table below. These data provide the fundamental parameters of the crystal lattice and the conditions under which the structure was determined.

| Parameter | Value[1] |

| Chemical Formula | C₂₂H₂₃NO₃ |

| Molecular Weight | 349.41 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 16.2578 (4) Åb = 6.4799 (1) Åc = 19.2475 (4) Å |

| α = 90°β = 112.453 (1)°γ = 90° | |

| Unit Cell Volume | 1873.99 (7) ų |

| Z (molecules per unit cell) | 4 |

| Temperature | 173 K |

| Radiation | Mo Kα |

| Final R indices [I > 2σ(I)] | R1 = 0.039 |

| wR2 (all data) | 0.105 |

Molecular Conformation

The crystal structure analysis reveals key features of the fenpropathrin molecule. The dihedral angle between the cyclopropane ring and the carboxylate group is 88.25 (11)°.[1] In the phenoxybenzyl moiety, the dihedral angle between the two benzene rings is 82.99 (4)°.[1] The crystal packing is stabilized by intermolecular C—H···N hydrogen bonds and weak C—H···π interactions, which link adjacent molecules to form chains along the b-axis.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of fenpropathrin involves a precise experimental procedure.

-

Crystal Growth: Single crystals of fenpropathrin suitable for X-ray diffraction are grown from a suitable solvent by slow evaporation.

-

Data Collection: A selected crystal is mounted on a diffractometer, in this case, a Bruker APEXII CCD area-detector diffractometer.[1] The crystal is cooled to a low temperature (173 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with monochromatic X-rays (Mo Kα radiation), and the diffraction pattern is recorded.

-

Data Processing: The collected diffraction data are processed, which includes integration of the reflection intensities and correction for various factors, including absorption (multi-scan absorption correction using SADABS).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods. The initial structural model is then refined by a full-matrix least-squares procedure on F², which minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Stereoisomers of Fenpropathrin

Fenpropathrin possesses a chiral center at the α-carbon of the alcohol moiety, leading to the existence of two enantiomers: (S)-fenpropathrin and (R)-fenpropathrin. The commercial product is a racemic mixture of these stereoisomers. The stereochemistry of pyrethroids is known to have a significant impact on their insecticidal activity and toxicity.

Differential Bioactivity

The enantiomers of fenpropathrin exhibit different biological activities. The (S)-isomer is primarily responsible for the insecticidal activity. Studies have shown that the degradation of fenpropathrin in soil can be enantioselective, with the R-enantiomer degrading preferentially in some cases. Specifically, the half-life of S-fenpropathrin in soil was found to be 17.8 days, while that of R-fenpropathrin was 12.6 days.

Chiral Separation

The separation of fenpropathrin enantiomers is essential for studying their individual properties. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for this purpose.

| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |

| Lux Cellulose-3 | Methanol/water (85/15, v/v) | 2.30 | |

| Lux Cellulose-1 | Methanol/water | 1.01 (partial) | |

| Chiralpak IC | Methanol/water | 0.64 (partial) | |

| Sumichiral OA-2000I / OA-2500I | Not specified | Successful separation | |

| CHIRALPAK AD-3 (SFC) | Methanol/Supercritical CO₂ | >1.5 |

Experimental Protocol: Chiral HPLC Separation

The following provides a representative protocol for the enantiomeric separation of fenpropathrin by reverse-phase HPLC.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector is used.

-

Chiral Column: A Lux Cellulose-3 column is employed for the separation.

-

Mobile Phase: The mobile phase consists of a mixture of methanol and water in an 85:15 (v/v) ratio. The mobile phase should be filtered and degassed before use.

-

Sample Preparation: A standard solution of racemic fenpropathrin is prepared in a suitable solvent (e.g., methanol).

-

Chromatographic Conditions:

-

Flow rate: Typically 1.0 mL/min.

-

Column temperature: Maintained at a constant temperature (e.g., 25 °C).

-

Detection wavelength: Set to an appropriate wavelength for fenpropathrin detection (e.g., 230 nm).

-

-

Injection and Analysis: A specific volume of the sample solution is injected onto the column. The chromatogram is recorded, and the retention times of the two enantiomers are determined. The resolution (Rs) between the two peaks is calculated to assess the separation efficiency.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and stereoisomers of fenpropathrin. The single-crystal X-ray diffraction data offer a precise model of the molecule's three-dimensional structure, which is invaluable for structure-activity relationship studies. The understanding and separation of its enantiomers are critical for assessing their individual contributions to insecticidal efficacy and environmental impact. The experimental protocols and data presented herein serve as a valuable resource for researchers in the fields of agrochemistry, environmental science, and drug development, facilitating further investigation into the properties and applications of this important pyrethroid insecticide.

References

A Comprehensive Technical Guide to the Storage and Handling of Fenpropathrin-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling procedures for Fenpropathrin-d5, a deuterated synthetic pyrethroid insecticide used in research applications. Adherence to these guidelines is critical to ensure the integrity of the compound, the safety of laboratory personnel, and the accuracy of experimental outcomes.

Storage Conditions

Proper storage of this compound is paramount to maintain its stability and prevent degradation. The recommended storage conditions can vary slightly depending on the supplier and the form of the compound (solid or in solution).

Key Recommendations:

-

Temperature: The most frequently recommended storage temperature for solid this compound is 4°C.[1] For solutions, particularly stock solutions, storage at -20°C or even -80°C is advised to ensure long-term stability.[2] Some suppliers recommend a cool range of 2-10°C.

-

Light: Protect the compound from direct sunlight, as exposure can lead to degradation.[3][4]

-

Humidity: Store in a dry environment to prevent moisture-induced degradation. High humidity can cause caking or breakdown of dry formulations and can also damage packaging.[3]

-

Container: Keep the compound in its original, tightly sealed container to prevent contamination and exposure to air.

The following table summarizes the quantitative data available for the storage of this compound and its solutions.

| Parameter | Value | Source |

| Storage Temperature (Solid) | 4°C | |

| 2-10°C | ||

| Storage Temperature (Solution) | -20°C (use within 1 month) | |

| -80°C (use within 6 months) | ||

| Shipping Condition | Shipped with blue ice for evaluation samples |

Handling Procedures and Safety Precautions

This compound, like its non-deuterated counterpart, is a hazardous substance and must be handled with care in a controlled laboratory environment.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses or goggles to prevent eye contact.

-

Skin Protection: Use chemical-resistant gloves and a lab coat or overalls.

-

Respiratory Protection: Use in a well-ventilated area. If there is a risk of inhalation of dust or aerosols, a respirator should be worn.

Engineering Controls:

-

Ventilation: A well-ventilated workspace, such as a fume hood, is essential to minimize inhalation exposure.

Safe Handling Practices:

-

Avoid all personal contact, including inhalation and contact with skin and eyes.

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

-

Avoid generating dust or aerosols.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Cleanup:

-

Minor Spills: For small spills, absorb the material with an inert absorbent material such as sand or earth. Place the contaminated material in a suitable, closed container for disposal as hazardous waste.

-

Major Spills: In the case of a large spill, evacuate the area and alert the appropriate safety personnel. Wear full protective clothing, including respiratory protection, during cleanup. Prevent the spill from entering drains or waterways.

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If not breathing, provide artificial respiration. Seek medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Stability and Incompatible Materials

This compound is considered stable under recommended storage conditions. However, it is incompatible with certain materials and conditions that can lead to its degradation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, reducing agents, and water. Pyrethrins, in general, are incompatible with alkalis.

-

Conditions to Avoid: Avoid exposure to heat, flames, sparks, and direct sunlight. Fenpropathrin has been shown to be unstable in alkaline soil, where racemization can occur.

Experimental Protocols

Visual Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe storage and handling of this compound.

Caption: Workflow for the safe storage and handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Fenpropathrin-d5 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Fenpropathrin-d5 as an internal standard in the quantitative analysis of Fenpropathrin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is a critical component of robust and reliable bioanalytical and residue analysis methods, effectively compensating for matrix effects and variations during sample preparation and analysis.

Introduction

Fenpropathrin is a synthetic pyrethroid insecticide and acaricide widely used in agriculture to control a variety of pests on crops such as fruits, vegetables, and cotton. Monitoring its residue levels in food commodities and environmental samples is crucial for ensuring food safety and assessing environmental impact. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the determination of pesticide residues due to its high sensitivity, selectivity, and accuracy.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This compound is chemically identical to Fenpropathrin, with the exception of five deuterium atoms replacing five hydrogen atoms. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample extraction, cleanup, chromatography, and ionization. This co-elution and similar ionization behavior are essential for correcting for any analyte loss during sample processing and for mitigating matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification.

Experimental Protocols

This section details the necessary protocols for the analysis of Fenpropathrin using this compound as an internal standard.

Materials and Reagents

-

Standards: Fenpropathrin (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)

-

QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquihydrate

-

Dispersive SPE (d-SPE): Primary secondary amine (PSA), C18, and magnesium sulfate.

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Fenpropathrin and this compound in 10 mL of acetonitrile, respectively.

-

Working Standard Solutions: Prepare a series of working standard solutions of Fenpropathrin by serial dilution of the primary stock solution with acetonitrile.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 1 µg/mL.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

-

Sample Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable) to a uniform consistency.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount (e.g., 50 µL) of the this compound internal standard spiking solution (1 µg/mL).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL d-SPE tube containing PSA, C18, and MgSO₄. The specific amounts of sorbents may need to be optimized depending on the matrix.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Final Extract:

-

Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumental Parameters

The following are typical starting parameters that may require optimization for specific instrumentation and matrices.

Liquid Chromatography (LC):

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Gradient | Start at 5-10% B, ramp to 95-100% B over 8-10 minutes, hold for 2-3 minutes, then re-equilibrate |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 - 10 µL |

Tandem Mass Spectrometry (MS/MS):

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temp. | 350 - 500 °C |

| Gas Flow | Optimize for specific instrument |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Multiple Reaction Monitoring (MRM) Transitions:

The selection of appropriate precursor and product ions is crucial for selectivity and sensitivity. The following transitions are recommended and should be confirmed by direct infusion of the analytical standards.

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (eV) |

| Fenpropathrin | 350.2 | 125.1 | 97.1 | Optimize (e.g., 15-30) |

| This compound | 355.2 | 125.1 | 102.1 | Optimize (e.g., 15-30) |

Note: The precursor ion for this compound is +5 Da compared to Fenpropathrin. The fragmentation pattern may result in common product ions (like 125.1) and unique deuterated fragments (like 102.1). Optimization of collision energies for each transition is essential for maximizing signal intensity.

Data Presentation and Quantitative Analysis

Calibration Curve

A calibration curve should be prepared in a matrix blank extract to account for matrix effects. The curve is constructed by plotting the peak area ratio of Fenpropathrin to this compound against the concentration of Fenpropathrin. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

Method Validation Parameters

A full method validation should be performed according to relevant guidelines (e.g., SANTE/12682/2019). The following tables summarize typical performance data expected from a validated method using this compound as an internal standard.

Table 1: Method Performance in Various Food Matrices

| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) at 10 µg/kg (n=6) | RSD (%) at 10 µg/kg (n=6) | Matrix Effect (%) |

| Tomato | 0.1 | 0.5 | 98 | 5.2 | -15 |

| Strawberry | 0.2 | 1.0 | 95 | 6.8 | -25 |

| Lettuce | 0.2 | 1.0 | 92 | 8.1 | -30 |

| Orange | 0.5 | 2.0 | 89 | 9.5 | -40 |

Note: The use of this compound helps to compensate for the observed matrix effects, leading to accurate recovery results.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Fenpropathrin in complex matrices by LC-MS/MS. The detailed protocols and application notes presented here offer a comprehensive guide for researchers and scientists to develop and validate accurate analytical methods for pesticide residue analysis. The implementation of a stable isotope-labeled internal standard is a key strategy to overcome challenges associated with matrix effects and to ensure the generation of high-quality, defensible data in food safety and environmental monitoring programs.

Application Note: Quantitative Analysis of Pyrethroids in Agricultural Matrices using Fenpropathrin-d5 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrethroids are a major class of synthetic insecticides widely used in agriculture and residential settings. Due to their potential for environmental persistence and adverse health effects, regulatory bodies worldwide have established maximum residue limits (MRLs) for pyrethroids in various food commodities. Consequently, sensitive and reliable analytical methods are crucial for monitoring these compounds to ensure food safety and environmental protection. This application note details a robust and validated method for the simultaneous quantification of multiple pyrethroid residues in complex agricultural matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Fenpropathrin-d5 as an internal standard. The use of a deuterated internal standard like this compound is critical for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1]

Principle

This method employs the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure for the extraction of pyrethroids from the sample matrix.[2][3][4] The extracted analytes are then separated and detected using a highly selective and sensitive LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of each target analyte to that of the internal standard, this compound.

Materials and Reagents

-

Standards: Analytical standards of target pyrethroids and this compound (CAS No: 39515-41-8 unlabeled, Molecular Formula: C₂₂H₁₈D₅NO₃, Molecular Weight: 354.45) were procured from a certified supplier.

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid, ammonium formate, and QuEChERS extraction salts (e.g., AOAC 2007.01 formulation: magnesium sulfate, sodium chloride, sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate).

-

d-SPE Sorbents: Primary secondary amine (PSA), C18, and graphitized carbon black (GCB) for dispersive solid-phase extraction (d-SPE) cleanup.

Experimental Protocols

Sample Preparation (QuEChERS Method)

A detailed protocol for the extraction and cleanup of pyrethroid residues from a representative agricultural matrix (e.g., fruit or vegetable) is provided below. This protocol is based on the principles of the AOAC Official Method 2007.01.

-

Homogenization: Weigh 10 g of a homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS extraction salt packet.

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of PSA, C18, and GCB sorbents. The specific sorbent composition may need to be optimized depending on the matrix.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract Preparation:

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Figure 1. Experimental Workflow for Pyrethroid Analysis

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Program: A typical gradient starts at 50% B, increases to 95% B over 10 minutes, holds for 2 minutes, and then returns to initial conditions for equilibration.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM).

Quantitative Data

The following tables summarize the quantitative performance of the method for a selection of common pyrethroids. This data is representative of what can be achieved using the described protocol.

Table 1: LC-MS/MS MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE 1 (eV) | Product Ion 2 (m/z) | CE 2 (eV) |

| This compound (IS) | 355.2 | 125.2 | 20 | 208.1 | 15 |

| Bifenthrin | 423.2 | 181.1 | 25 | 165.1 | 30 |

| Cyfluthrin | 434.1 | 191.0 | 18 | 165.1 | 22 |

| Cypermethrin | 416.1 | 191.0 | 15 | 165.1 | 20 |

| Deltamethrin | 506.0 | 281.0 | 12 | 253.0 | 18 |

| Fenvalerate | 420.2 | 167.1 | 20 | 225.1 | 15 |

| Lambda-cyhalothrin | 450.0 | 208.0 | 15 | 181.1 | 25 |

| Permethrin | 391.1 | 183.1 | 20 | 165.1 | 25 |

Note: The specific precursor and product ions may vary slightly depending on the instrument and adduct formation. The values presented here are common examples.

Table 2: Method Validation Data

| Analyte | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |

| Bifenthrin | >0.99 | 0.5 | 1.5 | 95 ± 5 | <10 |

| Cyfluthrin | >0.99 | 1.0 | 3.0 | 92 ± 7 | <12 |

| Cypermethrin | >0.99 | 0.8 | 2.5 | 98 ± 6 | <10 |

| Deltamethrin | >0.99 | 1.2 | 4.0 | 89 ± 8 | <15 |

| Fenvalerate | >0.99 | 1.5 | 5.0 | 93 ± 5 | <10 |

| Lambda-cyhalothrin | >0.99 | 0.7 | 2.0 | 96 ± 4 | <8 |

| Permethrin | >0.99 | 1.0 | 3.0 | 91 ± 7 | <12 |

Data is synthesized from typical performance characteristics of similar validated methods.